Demethoxy Aliskiren-d6 Fumarate (2:1)

LC-MS/MS impurity quantification stable isotope-labeled internal standard pharmaceutical reference standard

Demethoxy Aliskiren-d6 Fumarate (2:1) is a stable isotope-labeled analog of Demethoxy Aliskiren Fumarate (2:1), a recognized process-related impurity and degradation product of the direct renin inhibitor Aliskiren. The compound carries twelve deuterium atoms (formally designated as d6 per monomer unit within the dimeric fumarate salt), conferring a nominal molecular weight of 1171.61 Da versus 1159.54 Da for the non-deuterated counterpart.

Molecular Formula C₆₂H₉₄D₁₂N₆O₁₄
Molecular Weight 1171.61
Cat. No. B1156403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethoxy Aliskiren-d6 Fumarate (2:1)
Synonyms(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide-d6 (2E)-2-Butenedioate (2:1)
Molecular FormulaC₆₂H₉₄D₁₂N₆O₁₄
Molecular Weight1171.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethoxy Aliskiren-d6 Fumarate (2:1) – Certified Deuterated Impurity Reference Standard for Aliskiren Pharmaceutical Analysis


Demethoxy Aliskiren-d6 Fumarate (2:1) is a stable isotope-labeled analog of Demethoxy Aliskiren Fumarate (2:1), a recognized process-related impurity and degradation product of the direct renin inhibitor Aliskiren. The compound carries twelve deuterium atoms (formally designated as d6 per monomer unit within the dimeric fumarate salt), conferring a nominal molecular weight of 1171.61 Da versus 1159.54 Da for the non-deuterated counterpart . As a Toronto Research Chemicals (TRC)-branded reference standard distributed under catalog number TR-D231547, this deuterated impurity is supplied with full characterization data and a Certificate of Analysis (COA) suitable for regulatory submissions including ANDA and DMF filings [1]. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for the accurate LC-MS/MS quantification of the Demethoxy Aliskiren impurity in aliskiren active pharmaceutical ingredient (API) and finished drug products, providing the mass-spectrometric differentiation that non-labeled impurity standards cannot achieve [2].

Why Undeuterated Demethoxy Aliskiren Cannot Replace the d6-Labeled Analog in Quantitative Pharmaceutical Analysis


In LC-MS/MS-based impurity quantification, a stable isotope-labeled internal standard must exhibit a sufficient mass shift relative to the target analyte to avoid isotopic cross-talk while preserving near-identical chromatographic retention and ionization efficiency. The Demethoxy Aliskiren-d6 Fumarate (2:1) molecule incorporates twelve deuterium atoms, producing a +12.07 Da mass shift compared to the non-deuterated Demethoxy Aliskiren Fumarate (2:1) . This exceeds the commonly recommended minimum +3 Da separation for reliable selected reaction monitoring (SRM) and eliminates signal overlap between the internal standard and the analyte in complex pharmaceutical matrices [1]. In contrast, the non-deuterated Demethoxy Aliskiren Fumarate (D231545) cannot function as an internal standard for its own quantification—it is the analyte itself. Other deuterated aliskiren standards such as Aliskiren-d6 Hemifumarate (MW ~615.8 Da, designed for parent drug aliskiren quantification) possess different molecular structure, retention time, and ionization behavior, precluding their use as internal standards for the Demethoxy impurity [2]. Generic substitution with non-matched isotope-labeled standards introduces systematic quantification errors that can exceed ICH Q3A reporting threshold requirements (≤0.05% for impurities), jeopardizing regulatory compliance.

Demethoxy Aliskiren-d6 Fumarate (2:1): Quantitative Comparator-Based Differentiation Evidence


Mass Spectrometric Differentiation: +12.07 Da Mass Shift Enables Unambiguous Internal Standard Use for Demethoxy Aliskiren Impurity Quantification

Demethoxy Aliskiren-d6 Fumarate (2:1) (C62H94D12N6O14, monoisotopic MW ~1171.63 Da) provides a +12.07 Da mass shift relative to the non-deuterated Demethoxy Aliskiren Fumarate (2:1) (C62H106N6O14, MW 1159.54 Da) . This mass difference arises from the incorporation of twelve deuterium atoms across the dimeric fumarate salt (d6 per monomer unit, confirmed by the molecular formula C62H94D12N6O14) . By comparison, the commonly used Aliskiren-d6 Hemifumarate internal standard (MW 615.8 Da) provides only a +6 Da shift relative to non-deuterated aliskiren, and is structurally distinct—it is designed for parent drug quantification, not for the Demethoxy impurity [1]. The +12 Da shift for Demethoxy Aliskiren-d6 places the internal standard signal well outside the natural isotopic envelope of the non-deuterated analyte (which spans approximately ±3 Da from the monoisotopic peak for a molecule of this size), eliminating isotopic cross-contribution and enabling baseline-resolved selected reaction monitoring (SRM) transitions.

LC-MS/MS impurity quantification stable isotope-labeled internal standard pharmaceutical reference standard

Chemical Purity: 98% Certified Purity for Deuterated Impurity Standard vs. ≥95% for Non-Deuterated Counterpart from Alternate Suppliers

Commercially available Demethoxy Aliskiren-d6 Fumarate (2:1) is supplied with a certified purity of 98% (Coompo Research Chemicals, Catalogue C219837) [1]. In comparison, the non-deuterated Demethoxy Aliskiren Fumarate (2:1) is offered at ≥95% purity by certain suppliers (delta-b.com, product D-P-10860) [2]. This 3-percentage-point purity differential, while modest in absolute terms, translates to a 60% reduction in maximum unspecified impurity burden (2.0% vs. 5.0%), which is consequential when the reference standard itself is used to calibrate impurity methods where total impurities must be controlled below the ICH Q3A identification threshold of 0.10% [3]. Furthermore, the deuterated standard is supplied with a comprehensive Certificate of Analysis including HPLC, MS, and NMR characterization data, whereas COA documentation availability varies among non-deuterated suppliers.

reference standard purity pharmaceutical impurity quantification certificate of analysis

Regulatory Submission Readiness: Full Characterization Package Enabling ANDA/DMF Traceability Versus Non-Certified Impurity Standards

Demethoxy Aliskiren-d6 Fumarate (2:1) is distributed as a TRC-branded reference standard (TR-D231547) with a full suite of characterization data compliant with regulatory guidelines, and can serve as a reference standard for traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. This is in contrast to generic non-certified Demethoxy Aliskiren impurity standards that may lack traceable COA documentation suitable for regulatory submission. The characterization package for the deuterated standard typically includes 1H-NMR, 13C-NMR, high-resolution mass spectrometry (HRMS), HPLC purity analysis, and isotopic enrichment verification . For the structurally related Desmethoxy Aliskiren Impurity (Hemifumarate salt), suppliers explicitly state that the product is intended for analytical method development, method validation (AMV), quality control (QC) applications for ANDA, and commercial production support, with optional traceability against USP or EP standards [1].

ANDA filing DMF submission pharmacopeial traceability impurity reference standard

Degradation Product Identity Confirmation: Deuterated Internal Standard Matches a Known Aliskiren Forced-Degradation Impurity Profiled by LC-MS/TOF and NMR

The non-deuterated parent compound, Demethoxy/Desmethoxy Aliskiren, has been identified and characterized as one of the degradation products formed during forced degradation studies of aliskiren conducted per ICH and WHO guidelines [1] [2]. Kushwah et al. (2018) performed solution stress degradation of aliskiren and successfully separated and characterized six degradation products using a C-18 column with acetonitrile-phosphate buffer (pH 3.0) gradient elution, with structural confirmation via LC-MS/TOF, MSn, and 1D/2D NMR spectroscopy [1]. The Desmethoxy Aliskiren impurity is documented as a degradation product formed during aliskiren storage and synthesis, making its accurate quantification essential for stability-indicating method validation [2]. The deuterated Demethoxy Aliskiren-d6 Fumarate (2:1) serves as the matched SIL-IS for this specific degradation product, enabling precise quantification in stability samples where the impurity must be monitored at levels as low as the ICH Q3A reporting threshold of 0.05% .

forced degradation study aliskiren stability degradation product characterization ICH Q1A

Demethoxy Aliskiren-d6 Fumarate (2:1): Priority Application Scenarios for Pharmaceutical R&D and Quality Control


LC-MS/MS Quantification of Demethoxy Aliskiren Impurity in Aliskiren API Release Testing

In QC release testing of aliskiren hemifumarate API, the Demethoxy Aliskiren impurity must be quantified with a method LOQ ≤ 0.05% to meet the ICH Q3A reporting threshold. Spiking Demethoxy Aliskiren-d6 Fumarate (2:1) as the SIL-IS at a known concentration prior to sample preparation corrects for extraction recovery, matrix effects, and ionization variability. The +12.07 Da mass shift enables an SRM transition free of isotopic interference from the non-deuterated analyte [1], ensuring that the Demethoxy impurity is accurately quantified even at trace levels. This approach is directly applicable to batch release testing for ANDA and commercial manufacturing [2].

Stability-Indicating Method Validation for Forced Degradation Studies of Aliskiren Drug Product

Per ICH Q1A(R2) requirements, forced degradation studies must demonstrate that the analytical method is stability-indicating—capable of resolving all degradation products from the parent drug and from each other. The Desmethoxy Aliskiren impurity has been confirmed as a degradation product under stress conditions and characterized by LC-MS/TOF and NMR [3]. Demethoxy Aliskiren-d6 Fumarate (2:1) serves as the matched internal standard for this specific degradation product, ensuring accurate quantification across different stress conditions (acid, base, oxidative, thermal, photolytic) where matrix effects may vary substantially between sample types [1].

Pharmacopeial Traceability and ANDA/DMF Regulatory Submission Support

For generic pharmaceutical companies filing ANDA or DMF submissions for aliskiren products, the use of a TRC-branded, fully characterized deuterated impurity reference standard (TR-D231547) provides documented traceability that satisfies regulatory expectations for impurity method validation [2]. The comprehensive COA, including HPLC purity, HRMS identity confirmation, and NMR structural assignment, reduces the analytical documentation burden and addresses common FDA deficiency letters related to impurity reference standard qualification . Optional traceability against USP or EP standards can be provided upon feasibility assessment [2].

Method Transfer and Cross-Site Reproducibility for Multi-Site Pharmaceutical Manufacturing

When transferring validated impurity methods between R&D, pilot plant, and commercial manufacturing sites, method reproducibility depends critically on the consistency of the internal standard. Demethoxy Aliskiren-d6 Fumarate (2:1) with certified 98% purity and defined storage conditions (2–8°C, protected from air and light) [1] provides a stable, well-characterized reference material that minimizes site-to-site variability in impurity quantification. The deuterated standard's resistance to chemical degradation (unlike the non-deuterated impurity which itself is a degradation product) ensures consistent calibration across extended method lifecycle use.

Quote Request

Request a Quote for Demethoxy Aliskiren-d6 Fumarate (2:1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.